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Compound of Interest

Ethyl 4-methyloxazole-5-
Compound Name:
carboxylate

Cat. No.: B1584273

An In-Depth Technical Guide to the Solubility of Ethyl 4-Methyloxazole-5-Carboxylate in
Organic Solvents

Foreword: Navigating the Pre-formulation
Landscape

In the intricate journey of drug discovery and development, the physicochemical properties of
an active pharmaceutical ingredient (API) or its key intermediates are foundational pillars upon
which success is built. Among these, solubility stands out as a critical determinant of a
compound's fate, influencing everything from reaction kinetics in process chemistry to
bioavailability in preclinical studies.[1] This guide is dedicated to Ethyl 4-Methyloxazole-5-
Carboxylate, a vital heterocyclic building block frequently employed in the synthesis of
bioactive molecules and pharmaceuticals.[2][3] While this intermediate is widely utilized, its
solubility profile in common organic solvents is not extensively documented in public literature.

Therefore, this document moves beyond a simple data sheet. It is designed as a
comprehensive technical guide for researchers, chemists, and drug development
professionals. We will not only explore the theoretical underpinnings of this compound'’s
solubility but also provide robust, field-proven methodologies for its empirical determination.
The objective is to empower you, the scientist, with the knowledge and practical protocols
necessary to generate high-quality, reliable solubility data in your own laboratory, thereby
accelerating your research and development programs.
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Physicochemical Profile of Ethyl 4-Methyloxazole-5-
Carboxylate

Understanding the intrinsic properties of a molecule is the first step in predicting its behavior in
different solvent environments. The structure, a substituted oxazole, features a mix of polar
(ester group, oxazole nitrogen and oxygen) and non-polar (ethyl and methyl groups)
functionalities, suggesting a nuanced solubility profile.

Property Value Source
Molecular Formula C7HoNO3 [4]
Molecular Weight 155.15 g/mol [4]
CAS Number 20485-39-6 [4]
Melting Point 38°C [5]
Boiling Point 59-62 °C @ 1.5 Torr [5]
Density 1.139 g/cm3 [5]

The molecule's ester group can act as a hydrogen bond acceptor, while the absence of acidic
protons makes it incapable of hydrogen bond donation. Its modest molecular weight and low
melting point suggest that its crystal lattice energy may not be prohibitively high, which is
generally favorable for dissolution. Based on these features, we can anticipate moderate to
good solubility in polar aprotic solvents and lower alcohols, with diminishing solubility in highly
non-polar, aliphatic solvents.

The Theoretical Framework: What Governs
Solubility?

The dissolution of a crystalline solid into a liquid solvent is a thermodynamic process governed
by the Gibbs free energy of solution (AG_sol). For dissolution to occur spontaneously, AG_sol
must be negative. This is dictated by the interplay between the enthalpy of solution (AH_sol)
and the entropy of solution (AS_sol).
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At its core, this process can be visualized as a three-step energetic cycle, which provides the
causal logic behind the "like dissolves like" principle.

Solute (Crystal Lattice) Solvent (Bulk)
]
AH_lattice >0 AH_cavity >0
(Endothermic) (Endothermic)

Separated Solvent with
Solute Molecules '‘Cavities'

AH_solvation <0
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Solution (Solvated Solute)

o<—o—-——

Click to download full resolution via product page

Caption: Thermodynamic cycle of dissolution.

» Lattice Energy (AH_lattice): Energy required to break the intermolecular forces holding the
solute molecules together in the crystal lattice. This is always an endothermic process.

o Cavitation Energy (AH_cavity): Energy needed to overcome the solvent-solvent interactions
to create a "hole" for the solute molecule. This is also endothermic.

o Solvation Energy (AH_solvation): Energy released when the solute molecule is placed in the
cavity and forms new solute-solvent interactions. This is an exothermic process.

Solubility is favored when the energy released during solvation is sufficient to overcome the
energy penalties of breaking the solute and solvent interactions. For Ethyl 4-Methyloxazole-5-
Carboxylate, this means selecting solvents that can effectively interact with its ester and

oxazole moieties.

Methodologies for Accurate Solubility Determination
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In drug development, solubility can be categorized into two types: kinetic and thermodynamic.
[6] Kinetic solubility measures the concentration at which a compound, dissolved in an organic
solvent like DMSO and then diluted into an aqueous buffer, begins to precipitate.[6][7]
Thermodynamic solubility, however, is the true equilibrium concentration of a compound in a
given solvent at a specific temperature and is the gold standard for pre-formulation.[7] This
guide will focus on determining thermodynamic solubility.

The Gold-Standard: Shake-Flask Method

The shake-flask method is the most reliable technique for determining thermodynamic
solubility.[8] It involves adding an excess of the solid compound to a known volume of solvent
and agitating the mixture until equilibrium is achieved.

Protocol: Equilibrium Solubility via Shake-Flask and HPLC-UV Analysis

o Preparation: Accurately weigh approximately 5-10 mg of Ethyl 4-Methyloxazole-5-
Carboxylate into a 2 mL glass vial.

e Solvent Addition: Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the
desired organic solvent. Rationale: An excess of solid must be visible to ensure saturation.

o Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-
controlled environment (typically 25 °C). Agitate for at least 24 hours. Rationale: 24 hours is
a standard starting point to ensure equilibrium is reached for most compounds. For
compounds with slow dissolution kinetics, this may need to be extended to 48 or 72 hours,
which can be verified by taking measurements at multiple time points.

e Phase Separation: After equilibration, allow the vial to rest for 1-2 hours for coarse solids to
settle. Then, centrifuge the vial at >10,000 x g for 15-20 minutes to pellet all undissolved
solid. Rationale: This step is critical. Inadequate separation is a common source of error,
leading to artificially high solubility values.

o Sample Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately perform
a precise serial dilution with a suitable mobile phase (e.g., 1:100 followed by another 1:100
for a 1:10,000 total dilution) to bring the concentration into the linear range of the analytical
method.
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e Quantification: Analyze the diluted sample by a validated High-Performance Liquid
Chromatography with UV detection (HPLC-UV) method against a calibration curve prepared
from a known stock solution of the compound.

o Calculation: The solubility (S) is calculated using the formula: S (mg/mL) = [Concentration
from HPLC (mg/mL)] * [Total Dilution Factor]
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Caption: Workflow for the Shake-Flask solubility method.
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High-Throughput Screening: Miniaturized Shake-Flask
in 96-Well Plates

For earlier stages of discovery where multiple solvents or conditions are being tested, the
shake-flask method can be miniaturized.[8]

Protocol: 96-Well Plate Equilibrium Solubility

o Compound Plating: Dispense a known amount of the compound (e.g., 1-2 mg) into each well
of a 96-well plate. This can be done gravimetrically or by evaporating a stock solution.

o Solvent Addition: Add a precise volume of each test solvent (e.g., 200 L) to the appropriate
wells.

e Sealing and Equilibration: Seal the plate with a chemically resistant, pierceable seal. Place
on a plate shaker at a controlled temperature for 24-48 hours.

o Separation: Centrifuge the entire plate to pellet the undissolved solid.

e Analysis: Use an automated liquid handler to transfer a small aliquot of the supernatant to a
new analysis plate, performing dilutions as necessary. Quantification is typically done via
HPLC-UV or LC-MS/MS.

Experimental Design: Key Considerations for Self-
Validating Protocols

A robust solubility assessment requires careful planning. The choices made during
experimental design are critical for generating trustworthy and reproducible data.

Solvent Panel Selection

A comprehensive solvent screen should include representatives from different classes to probe
the compound's behavior across a range of polarities and hydrogen bonding capabilities.
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Example Dielectric ] Rationale for
Solvent Class Polarity Index .
Solvent Constant (g) Inclusion
Probes hydrogen
bond
Polar Protic Methanol 32.7 5.1 donation/accepta
nce. Common in
synthesis.
Common
processing and
Ethanol 24.5 4.3 )
formulation
solvent.
Common
reversed-phase
Polar Aprotic Acetonitrile 37.5 5.8 HPLC mobile
phase
component.
Dimethyl High solubilizing
Sulfoxide 46.7 7.2 power; universal
(DMSO) stock solvent.[1]
Common
Acetone 20.7 5.1 washing and
reaction solvent.
Mimics ester
functionality;
Moderate
) Ethyl Acetate 6.0 4.4 common
Polarity .
extraction
solvent.
) Widely used in
Dichloromethane i
9.1 3.1 organic
(DCM) .
synthesis.
Representative
Non-Polar Toluene 2.4 2.4 )
aromatic solvent.
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Representative

aliphatic solvent;
Heptane 1.9 0.1 ]

anti-solvent

potential.

Temperature Control

Solubility is temperature-dependent. All experiments should be conducted in a tightly controlled
temperature environment (e.g., 25.0 = 0.5 °C). Reporting the temperature at which the
measurement was made is mandatory for the data to be meaningful.

Solid-State Characterization (Trustworthiness)

The crystal form (polymorph) of the solid material can significantly impact its measured
solubility. It is best practice to analyze the starting material and the residual solid after the
experiment by a technique like X-Ray Powder Diffraction (XRPD) to ensure that no polymorphic
transformation or solvation has occurred during the equilibration period. This step is a hallmark
of a self-validating system.

Data Interpretation and Application

The quantitative data generated should be tabulated clearly. While specific experimental data
for Ethyl 4-Methyloxazole-5-Carboxylate is not publicly available, a typical output would be
structured as follows for comparative analysis.

lllustrative Solubility Data Table for Ethyl 4-Methyloxazole-5-Carboxylate at 25°C
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Solubility o o
Solvent . Solubility (mg/mL) Solubility (M)
Classification
DMSO Very Soluble > 100 (Hypothetical) > 0.64 (Hypothetical)
) 0.23-0.64
Methanol Freely Soluble 35-100 (Hypothetical) )
(Hypothetical)
o _ 0.06 - 0.21
Acetonitrile Soluble 10-33 (Hypothetical) ]
(Hypothetical)
_ _ 0.006 - 0.06
Ethyl Acetate Sparingly Soluble 1-10 (Hypothetical) )
(Hypothetical)
_ _ 0.0006 - 0.006
Toluene Slightly Soluble 0.1-1 (Hypothetical) )
(Hypothetical)
_ _ < 0.0006
Heptane Very Slightly Soluble < 0.1 (Hypothetical) ]
(Hypothetical)

Note: The quantitative values above are illustrative examples to demonstrate data presentation
and are not actual experimental results.

Applications in Drug Development:

e Process Chemistry: High solubility in a reaction solvent is required for efficient synthesis,
while low solubility in an anti-solvent is necessary for effective crystallization and purification.

o Pre-formulation: Solubility data guides the selection of vehicles for preclinical toxicology
studies and informs the feasibility of different formulation strategies (e.g., solutions,
suspensions).

o Discovery Screening: In early discovery, solubility data helps triage compounds, flagging
those with poor properties that are likely to fail later in development.[6]

Conclusion

While a definitive, public database on the solubility of Ethyl 4-Methyloxazole-5-Carboxylate in
a wide array of organic solvents is lacking, this guide provides the complete theoretical and
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practical framework for its determination. By understanding the physicochemical properties of
the molecule and applying robust, validated methodologies like the shake-flask method,
researchers can generate the high-quality data essential for making informed decisions in their
synthetic, medicinal, and pharmaceutical development programs. Adherence to best practices
in experimental design, including careful solvent selection, temperature control, and solid-state
analysis, will ensure the integrity and value of the results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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